1-Oxa-4-azaspiro[5.6]dodecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEZDVSPKFOQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307377 | |
| Record name | 1-Oxa-4-azaspiro[5.6]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220291-94-1 | |
| Record name | 1-Oxa-4-azaspiro[5.6]dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220291-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-4-azaspiro[5.6]dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the 1 Oxa 4 Azaspiro 5.6 Dodecane Scaffold
Retrosynthetic Analysis of the 1-Oxa-4-azaspiro[5.6]dodecane System
A retrosynthetic analysis of the this compound system provides a logical framework for devising synthetic routes. The primary disconnections are typically made at the heteroatomic bonds (C-O and C-N) within the morpholine (B109124) ring, as these bonds are often formed during the key cyclization step.
A logical disconnection of the C-O and C-N bonds points towards two principal precursors: cycloheptanone (B156872) and a suitable amino alcohol derivative. Specifically, breaking the C5-O1 and N4-C3 bonds suggests a condensation reaction between cycloheptanone and a molecule like 2-(amino)ethoxyethanol. A more direct and common strategy involves the intramolecular cyclization of a precursor already containing the cycloheptane (B1346806) ring. This approach would involve disconnecting the N-C and O-C bonds of the morpholine ring. This leads back to cycloheptanone and a suitable aminoalcohol, such as 2-aminoethanol, which can be reacted in a stepwise or one-pot manner to form the spirocyclic framework. For instance, the synthesis of related azaspirocycles has been achieved by reacting piperidin-4-one or azepan-4-one (B24970) with appropriate mercaptoalkanols, suggesting a parallel pathway for the target molecule using an amino alcohol. nih.gov
Diverse Synthetic Pathways to Spiro[5.6]dodecane Ring Systems
The construction of spiro[5.6]dodecane ring systems, particularly those containing heteroatoms like the this compound scaffold, utilizes a range of modern synthetic techniques. These methods are designed to efficiently build the complex three-dimensional structure inherent to spirocycles.
Cyclization Reactions in the Formation of this compound and Analogues
Cyclization reactions are fundamental to the synthesis of the this compound core. These reactions involve the formation of one or both of the heterocyclic rings in a single or sequential manner, often as the key bond-forming step of the entire synthesis.
A prevalent strategy for constructing the this compound scaffold involves the intramolecular cyclization of precursors bearing both carbonyl and nitrogen functionalities. This approach often utilizes a cyclic ketone as the starting point, upon which the second heterocyclic ring is constructed.
The reaction between a cyclic ketone and a dinucleophile, such as an amino alcohol, is a direct method for forming the spirocyclic system. For example, three-component cyclizations involving ethyl 4,4,4-trifluoroacetoacetate, cycloheptanone, and 1,2-aminoalcohols have been shown to produce trifluoromethyl-substituted cyclohepta-annulated oxazolo[3,2-a]pyridin-5-ones. researchgate.net While this produces a related, more complex structure, it highlights the feasibility of using cycloheptanone and an amino alcohol as building blocks. In these reactions, cyclizations with 2-aminoethanol and its analogs typically yield hexahydrooxazolo[3,2-a]pyridin-5-ones as the primary products. researchgate.net
Catalytic systems can be employed to selectively drive the cyclization of amino alcohols to form either cyclic amines or lactams. researchgate.netrsc.org For instance, a ruthenium(II) diamine complex can catalyze the intramolecular cyclization of amino alcohols. researchgate.net Depending on the reaction conditions, such as the presence of water or a hydrogen acceptor like cyclohexanone, the reaction can be steered towards the formation of the cyclic amine or the corresponding amide. researchgate.netrsc.org This methodology is most efficient for forming six-membered rings. researchgate.net
A general approach for forming spirocyclic amines involves the cascade reaction of aliphatic ketones containing a chloride and an alkene with hydroxylamine. acs.orgwhiterose.ac.uk This sequence proceeds through condensation to an oxime, cyclization to a nitrone, and subsequent intramolecular 1,3-dipolar cycloaddition to yield tricyclic isoxazolidines, which can be reduced to the target spirocyclic amines. acs.orgwhiterose.ac.uk
| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate, Cycloheptanone, 1,2-Aminoalcohols | - | Trifluoromethyl-substituted cyclohepta-annulated oxazolo[3,2-a]pyridin-5-ones | researchgate.net |
| Amino-alcohols (H2N(CH2)nOH) | Ruthenium(II) diamine complex | Cyclic secondary amines or lactams | researchgate.net |
| Aliphatic ketones with chloride and alkene groups | Hydroxylamine | Tricyclic isoxazolidines (precursors to spirocyclic amines) | acs.orgwhiterose.ac.uk |
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of cyclic and spirocyclic compounds, including nitrogen-containing scaffolds. doi.orgacs.orgarkat-usa.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes like Grubbs catalysts, facilitates the formation of carbon-carbon double bonds under mild conditions and demonstrates tolerance to a variety of functional groups. organic-chemistry.orgacs.org
The synthesis of diazaspirocycles, such as 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, has been successfully achieved using RCM as the pivotal step. acs.orgresearchgate.net This highlights the applicability of the methodology to the analogous spiro[5.6]dodecane system. The general strategy involves the preparation of a diene precursor, which is then subjected to RCM to form the spirocyclic framework. arkat-usa.org
A common route to the necessary diene precursors for nitrogen-containing spirocycles starts with a cyclic ketone. doi.org The ketone is converted to an imine, which then undergoes nucleophilic allylation to form a homoallylamine. Subsequent alkylation of the resulting amine with a suitable brominated alkene, such as 2-bromomethylacrylate, furnishes the diene substrate required for the RCM reaction. doi.org The cyclization of these dienes using a Grubbs 2nd generation catalyst can efficiently produce the desired spirocyclic amine derivatives. doi.org
| Substrate Type | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Diallylated 1,3-diketones | Grubbs Catalyst | Various spiro-cyclic systems | Versatile method for spiro-annulation | arkat-usa.org |
| Diene from cyclic ketone via imine allylation | Grubbs 2nd Generation Catalyst | Tetrahydropyridine-containing spirocycles | Forms tetrahydro-3-pyridinecarboxylates | doi.org |
| Protected amino ketone derivatives | Ruthenium-based catalysts | Diaza-spirocycles (e.g., 3,7-diazaspiro[5.6]dodecane) | High-yielding process for pharmacologically relevant scaffolds | researchgate.net |
Dearomatizing Spirocyclization Strategies for Related Azaspirocycles
Dearomatization reactions have become an efficient and powerful method for synthesizing complex three-dimensional molecules, such as spirocycles, from simple, planar aromatic starting materials. researchgate.netacs.org These strategies involve an intramolecular cyclization that disrupts the aromaticity of a ring system to create a spirocyclic core.
One such approach is the metal-free intramolecular dearomatization cyclization of naphthol-ynamides, which provides access to two types of azaspirocyclic compounds in good to excellent yields. researchgate.net This method is atom-economical and has also been developed into a catalytic asymmetric version using a chiral Brønsted acid catalyst. researchgate.net Similarly, a base-promoted dearomatization strategy allows for the [4+1] spiroannulation of halonaphthols with N-(o-chloromethyl) aryl amides, leading to the efficient synthesis of various azaspirocycles with high diastereoselectivity under mild conditions. sioc-journal.cn
Radical-mediated cascade reactions offer another route to azaspirocycles through dearomatization. A metal-free radical-mediated cascade spirocyclization of N-benzylacrylamides with polyhaloalkanes has been developed to prepare polyhalo-substituted azaspirocyclohexadienones. acs.org This process involves a radical addition followed by an intramolecular cyclization/dearomatization sequence. acs.org Furthermore, a visible-light-induced, metal-free thiocyanate (B1210189) radical addition/intramolecular cyclization cascade has been used to synthesize thiocyanato-containing isoquinolinediones from N-alkyl-N-methacryloylbenzamides. researchgate.net
Multicomponent Reaction Sequences Leading to Spirocyclic Dodecane (B42187) Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.org MCRs have been successfully applied to the synthesis of various spirocyclic frameworks.
For instance, a general method for preparing diaza-spirocycles utilizes a sequential multicomponent α-aminoallylation followed by a ring-closing metathesis (RCM) strategy. researchgate.net This approach combines the efficiency of MCRs with the power of RCM to construct the desired spirocyclic systems. Another example is the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles like 1,2-diamines or 1,2-aminoalcohols, which leads to novel tricyclic azaheterocyclic structures. researchgate.net
The combination of different reaction types in a domino sequence is also a powerful tool. The Cu-catalyzed multicomponent ketone–amine–alkyne (KA²) reaction has been combined with a Pauson–Khand cycloaddition to create highly constrained spirocyclic pyrrolocyclopentenone derivatives. beilstein-journals.org Furthermore, new multicomponent domino reactions have been established for the synthesis of spiro{pyrazolo doi.orgCurrent time information in Bangalore, IN.dioxanopyridine}-4,6-diones in water under microwave irradiation, showcasing a green chemistry approach. researchgate.net This reaction proceeds via a Knoevenagel condensation, followed by a Michael addition and an internal cyclocondensation. researchgate.net
Stereoselective Synthetic Approaches for this compound Derivatives
The generation of specific stereoisomers of this compound and its derivatives is crucial for their application in fields such as medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. While specific stereoselective syntheses for the parent this compound are not extensively detailed in dedicated literature, the principles of asymmetric synthesis for analogous azaspirocyclic and polyhydroxylated azepane structures provide a clear framework for potential strategies.
One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation (TA) of allylic alcohols. acs.org This method ensures high regio- and stereocontrol during the formation of the critical C-N bond, which is a key step in building the chiral azepane ring. acs.org Such a tethering strategy could conceivably be adapted to a precursor of this compound to install chirality.
Another powerful approach is the diastereoselective coupling of heteroaromatic carboxylic acids with imines, which proceeds through intermediate N-acyliminium ions to form azaspirocycles with high diastereoselectivity. d-nb.info The facial selectivity of the nucleophilic attack on the N-acyliminium ion dictates the final stereochemistry of the spirocycle. d-nb.info Furthermore, organocatalysis represents a robust tool for asymmetric synthesis. The enantioselective organocatalyzed domino synthesis of azepane moieties has been reported, highlighting the potential for creating complex chiral seven-membered nitrogen heterocycles from simple precursors.
The use of chiral synthons derived from readily available natural products is also a well-established method. Tartaric acid, for example, can serve as a precursor for synthons that undergo highly stereoselective Lewis acid-catalyzed aldol (B89426) condensations, allowing for the controlled installation of multiple stereocenters in acyclic precursors before cyclization. nih.gov
Table 1: Potential Stereoselective Strategies for Azaspirocycle Synthesis
| Strategy | Method | Key Features | Relevant Precursors | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Synthesis | Osmium-Catalyzed Tethered Aminohydroxylation | High regio- and stereocontrol of C-N bond formation. | Allylic alcohols with a tethered carbamate. | acs.org |
| Diastereoselective Cyclization | N-Acyliminium Ion Cyclization | High diastereoselectivity controlled by the approach of the nucleophile. | Aromatic carboxylic acids and imines. | d-nb.info |
| Chiral Pool Synthesis | Aldol Condensation with Chiral Synthon | Use of readily available chiral precursors like tartaric acid to build stereocenters. | Tartrate-derived silylketene acetates and aldehydes. | nih.gov |
Synthesis of Key Precursors for this compound
The construction of the this compound scaffold fundamentally relies on the availability of its key precursors. The most direct retrosynthetic disconnection points to two primary building blocks: azepan-4-one and a three-carbon unit, typically 1,3-propanediol or a derivative thereof. The synthesis of azepan-4-one, a seven-membered N-heterocycle, is a non-trivial process that has been the subject of considerable research.
Several synthetic routes to azepan-4-one and its protected analogues have been developed:
Gold-Catalyzed [5+2] Annulation: A modern and highly efficient method involves a two-step [5+2] annulation sequence. nih.govrsc.org This process begins with the oxidation of a precursor like N-(pent-4-yn-1-yl)piperidine, followed by a gold-catalyzed intramolecular alkyne oxidation that leads to the formation of the azepan-4-one ring system. nih.govrsc.orgrsc.org This method is noted for its high regioselectivity and good to excellent diastereoselectivity. nih.govrsc.org
Ring Expansion: A more classical and scalable approach is the ring expansion of a six-membered ring precursor. A large-scale process for preparing tert-butyl 4-oxoazepane-1-carboxylate, a protected version of the key precursor, has been described starting from tert-butyl piperid-4-one-1-carboxylate. researchgate.net The ring expansion is accomplished using ethyl diazoacetate, a method that has been scaled to produce over 30 kg of the final product, though it requires careful handling of the potentially hazardous diazo reagent. researchgate.net
Cyclization of Acyclic Precursors: Other methods include the cyclization of ε-caprolactam derivatives or the functionalization of pre-existing azepane rings. For example, N-substituted hexahydro-4H-azepin-4-ones have been prepared from 2-cyclohexen-1-one (B156087) via ozonolysis followed by a reductive aminocyclization. researchgate.net
Once azepan-4-one is obtained, the final spirocyclization to form the this compound ring is typically achieved via an acid-catalyzed condensation with 1,3-propanediol. This reaction is analogous to the formation of spiro-dithianes from ketones and dithiols using catalysts like p-toluenesulfonic acid in a solvent such as toluene (B28343) under reflux conditions.
Table 2: Summary of Synthetic Routes for the Key Precursor Azepan-4-one
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Gold-Catalyzed [5+2] Annulation | N-(pent-4-yn-1-yl)piperidine | m-CPBA, Gold catalyst (e.g., Ph3PAuNTf2) | High efficiency, high stereoselectivity, flexible. | Requires expensive noble metal catalyst. | nih.govrsc.org |
| Ring Expansion | N-Boc-piperidin-4-one | Ethyl diazoacetate, Lewis acid | Proven scalability, inexpensive reagents. | Use of hazardous and potentially explosive diazo compounds. | researchgate.net |
| Reductive Aminocyclization | 2-Cyclohexen-1-one | Ozone, reducing agent, amine | Utilizes simple starting materials. | Multi-step process, may have lower overall yields. | researchgate.net |
Comparative Analysis of Synthetic Efficiency and Scalability for this compound Production
Route A: Classical Ring Expansion Strategy This approach involves the synthesis of N-protected azepan-4-one via ring expansion of the corresponding piperidinone, followed by deprotection and spiroketalization.
Scalability: This route has been proven to be scalable to an industrial level (tens of kilograms). researchgate.net However, the primary drawback is the use of ethyl diazoacetate, which is toxic and potentially explosive, requiring specialized equipment and stringent safety protocols for large-scale handling.
Route B: Modern Gold-Catalyzed Annulation Strategy This route utilizes the gold-catalyzed [5+2] annulation to form the azepan-4-one core, followed by spiroketalization.
Scalability: The scalability of this route presents different challenges. The primary concern is the cost and availability of the gold catalyst, which could be prohibitive for large-scale industrial production. Catalyst recovery and recycling would be essential to make this route economically viable. While scalable syntheses of other spirocycles have been developed, they often rely on optimizing more traditional reactions rather than employing expensive metal catalysts for core construction. acs.orgacs.org
Comparative Summary
The choice between these strategies involves a trade-off between step economy and reagent cost/safety. The gold-catalyzed route is elegant and highly efficient on a lab scale, offering rapid access to the azepan-4-one core. The ring expansion method, while more cumbersome and hazardous, is a validated, less expensive route for bulk production, provided the necessary safety infrastructure is in place. For medicinal chemistry applications where smaller quantities are often sufficient, the flexibility and efficiency of the gold-catalyzed route may be preferable. For large-scale manufacturing, the cost of the catalyst would likely favor the optimization of the more classical, albeit hazardous, ring-expansion methodology. researchgate.netacs.org
Derivatization and Functionalization Strategies of 1 Oxa 4 Azaspiro 5.6 Dodecane and Its Analogues
Chemical Modification at the Nitrogen Atom within the Spiro[5.6]dodecane Framework
The secondary amine within the 1-Oxa-4-azaspiro[5.6]dodecane scaffold is a primary site for functionalization, providing a versatile handle for introducing a wide array of substituents. This nitrogen atom can readily undergo reactions such as N-alkylation, N-arylation, and acylation, and can be protected with standard protecting groups to direct reactivity elsewhere in the molecule.
One common modification is the introduction of substituents through a Mannich reaction. For instance, various azaspirocycles, including analogues of this compound, have been reacted with formaldehyde (B43269) and indole (B1671886) derivatives to create indolyl Mannich bases. nih.gov This reaction links the spirocyclic amine to a biologically relevant moiety via a methylene (B1212753) bridge. nih.gov
Another key strategy involves the use of nitrogen-protecting groups, such as the tert-butyloxycarbonyl (Boc) group. The synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecane Hydrochloride has been achieved by the deprotection of its N-Boc protected precursor. thieme-connect.com The use of a Boc group allows for other chemical transformations to be performed on the molecule before the free amine is regenerated. researchgate.net Furthermore, N-benzylation has been used to synthesize derivatives like 9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane, demonstrating another route for N-alkylation. thieme-connect.com These modifications highlight the utility of the nitrogen atom as a key point for diversification of the spirocyclic core. researchgate.net
| Reaction Type | Reactant/Condition | Product/Derivative Class | Source |
|---|---|---|---|
| Mannich Reaction | Indole, Formaldehyde | Indolyl Mannich bases | nih.gov |
| N-Protection | Boc-anhydride | N-Boc protected azaspirocycle | thieme-connect.comresearchgate.net |
| N-Deprotection | HCl in Dioxane | Azaspirocycle hydrochloride salt | thieme-connect.com |
| N-Benzylation | Benzyl bromide | N-Benzyl azaspirocycle | thieme-connect.com |
| N-Arylation | 4-Nitrobenzene chloride | N-Aryl azaspirocycle | bris.ac.uk |
Introduction of Diverse Substituents onto the Dodecane (B42187) Ring System
Beyond the nitrogen atom, the carbocyclic dodecane portion of the this compound framework offers further opportunities for functionalization. Introducing substituents onto this ring can significantly alter the molecule's steric and electronic properties.
Research has demonstrated the synthesis of various substituted analogues. For example, compounds such as 9-Methyl-5-propyl-1-oxa-4-azaspiro[5.6]dodecane and 2,2,9,9-Tetramethyl-1-oxa-4-azaspiro[5.6]dodecane have been reported, showcasing the possibility of incorporating single or multiple alkyl groups onto the seven-membered carbocycle. chemsrc.comnih.gov Halogenation is another viable strategy, as seen in the synthesis of 3,3-Difluoro-7-azaspiro[5.6]dodecane, where fluorine atoms are introduced to modulate properties like lipophilicity and metabolic stability.
More complex functional groups can also be installed. In studies on the 8-azaspiro[5.6]dodec-10-ene system, the presence of a double bond within the carbocyclic ring provides a handle for further reactions. researchgate.net A key synthetic step involving the opening of an epoxide ring on this framework led to the formation of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol, which features both a hydroxyl group and a bulky amino-purine substituent on the dodecane ring system. researchgate.net
| Compound Name | Substituent(s) on Dodecane Ring | Source |
|---|---|---|
| 9-Methyl-5-propyl-1-oxa-4-azaspiro[5.6]dodecane | Methyl, Propyl | chemsrc.com |
| 2,2,9,9-Tetramethyl-1-oxa-4-azaspiro[5.6]dodecane | Tetramethyl | nih.gov |
| 3,3-Difluoro-7-azaspiro[5.6]dodecane | Difluoro | |
| (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol | Hydroxyl, Amino-purinyl, Alkene | researchgate.net |
Regio- and Chemoselectivity in Functionalization Reactions of this compound
Controlling the selectivity of chemical reactions is a critical aspect of synthesizing complex molecules. For multifunctional spirocycles like this compound, achieving high regio- and chemoselectivity is essential for producing well-defined derivatives.
A notable example of regioselectivity is observed in the ring-opening of epoxide precursors to azaspiro[5.6]dodecane derivatives. researchgate.net In a study involving the reaction of an epoxide derivative of 8-azaspiro[5.6]dodec-10-ene with adenine, the nucleophilic attack resulted in the formation of only one regioisomer. researchgate.net This high degree of regioselectivity is crucial for the synthesis of specific, biologically active compounds. researchgate.net
The challenge of controlling regioselectivity is a common theme in spirocycle synthesis. For instance, in the 1,3-dipolar cycloaddition reactions used to form smaller spirocycles like 5-oxa-6-azaspiro[2.4]heptanes, mixtures of regioisomers are often produced. thieme-connect.com Similarly, cascade reactions to form tricyclic isoxazolidines, which are precursors to spirocyclic amines, can yield mixtures of regioisomers when forming larger ring systems, highlighting the difficulty in controlling reaction outcomes. whiterose.ac.uk The successful regioselective synthesis within the azaspiro[5.6]dodecane series thus represents a significant synthetic achievement. researchgate.net
Synthesis of Spirocyclic Derivatives with Varied Heteroatoms or Ring Sizes (e.g., pyrrolidines, other azaspirocycles)
The structural framework of this compound can be systematically altered by changing the ring sizes or by replacing the oxygen atom with other heteroatoms, such as sulfur. These modifications lead to a diverse range of spirocyclic analogues with distinct properties.
A common synthetic route to these analogues involves the reaction of a cyclic ketone, such as azepan-4-one (B24970), with appropriate bifunctional reagents. nih.gov For example, reacting azepan-4-one with mercaptoalkanols or alkanedithiols can yield thia- or dithia-azaspiro[5.6]dodecane derivatives. nih.gov This strategy has been employed to synthesize a variety of analogues, including 1-oxa-5-thia-9-azaspiro[5.6]dodecane and 1,5-Dithia-9-aza-spiro[5.6]dodecane. nih.gov
Analogues with different ring sizes, such as spiro[4.5]decanes and spiro[5.5]undecanes, have also been synthesized. nih.govnih.gov The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was achieved through a metal-catalyzed oxidative cyclization, demonstrating a method to create smaller spiro-fused ring systems. nih.gov Furthermore, various synthetic approaches have been developed for assembling spirocyclic pyrrolidines (1-azaspiro[4.n]alkanes), which are important building blocks in medicinal chemistry. acs.org These methods provide access to a wide range of spirocyclic scaffolds for further derivatization and biological evaluation. acs.org
| Analogue Name | Structural Variation | Synthetic Precursors | Source |
|---|---|---|---|
| 1-Oxa-5-thia-9-azaspiro[5.6]dodecane | Oxygen replaced by Sulfur | Azepan-4-one, Mercaptoalkanol | nih.gov |
| 1,5-Dithia-9-aza-spiro[5.6]dodecane | Oxygen and Amine N replaced by Sulfur | Azepan-4-one, Alkanedithiol | |
| 1,5-Dioxa-9-azaspiro[5.5]undecane | Smaller carbocycle (6-membered) | Piperidin-4-one, Alkanediol | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Smaller heterocycle (5-membered), dione | 4-Aminophenol, α-Glycolic acid | nih.gov |
| 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane | Pyrrolidine ring instead of morpholine (B109124) | Cyclic ketone, Petasis reaction precursors | acs.org |
Conformational Analysis and Stereochemical Considerations of 1 Oxa 4 Azaspiro 5.6 Dodecane Systems
Conformational Preferences of the Spiro[5.6]dodecane Ring System
The conformational landscape of the 1-Oxa-4-azaspiro[5.6]dodecane framework is primarily dictated by the inherent conformational preferences of its constituent rings: the piperidine-like portion of the morpholine (B109124) ring and the cycloheptane (B1346806) ring. The six-membered ring, analogous to cyclohexane, is expected to predominantly adopt a chair conformation to minimize angular and torsional strain.
The seven-membered cycloheptane ring, however, is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformations. The most stable conformations are the twist-chair and, to a lesser extent, the boat and chair forms. The energy barriers between these conformations are relatively low, leading to a process of pseudorotation. researchgate.netacs.orgbiomedres.us In the context of the spiro[5.6]dodecane system, the attachment to the spiro center will likely influence the relative energies of these cycloheptane conformers, potentially favoring certain twist-chair or boat-like arrangements that minimize steric interactions with the adjacent six-membered ring.
Table 1: Predominant Conformations of Constituent Rings in Spiro[5.6]dodecane Systems
| Ring System | Predominant Conformation(s) | Key Features |
| Six-membered (e.g., Cyclohexane) | Chair | Minimizes angular and torsional strain. |
| Seven-membered (e.g., Cycloheptane) | Twist-Chair, Boat | Flexible with multiple low-energy conformers; undergoes pseudorotation. researchgate.netacs.orgbiomedres.us |
Impact of the Spirocenter on Molecular Rigidity and Three-Dimensional Architecture
The spirocenter in this compound is a quaternary carbon atom that serves as a pivotal point, locking the two rings in a mutually perpendicular orientation. This structural feature significantly constrains the conformational freedom of the entire molecule compared to analogous non-spirocyclic systems. The rigid nature of the spiro junction is a defining characteristic of spiro compounds and plays a crucial role in determining their three-dimensional shape.
This rigidity imparts a well-defined and predictable three-dimensional architecture to the molecule. The fixed spatial arrangement of the two rings can be advantageous in the design of molecules intended to interact with specific biological targets, as it reduces the entropic penalty upon binding. The presence of the spirocenter creates distinct spatial quadrants around the molecule, which can be strategically functionalized to achieve desired pharmacological properties.
Diastereomeric and Enantiomeric Relationships in Synthesized this compound Analogues
The structure of this compound allows for the existence of various stereoisomers, including diastereomers and enantiomers, particularly when substituents are introduced onto the ring systems.
Enantiomers: The spiro center itself can be a source of chirality, leading to what is known as axial chirality. If the substitution pattern on both rings removes all planes of symmetry and centers of inversion, the molecule will be chiral and exist as a pair of non-superimposable mirror images (enantiomers). For the parent this compound, the presence of the heteroatoms in the six-membered ring already introduces asymmetry.
Diastereomers: The introduction of one or more additional stereocenters on either of the rings can lead to the formation of diastereomers. For instance, substitution at a carbon atom in either the morpholine-like or the cycloheptane ring would create a new chiral center. The relationship between this new center and the inherent chirality of the spiro system would result in diastereomeric pairs. These diastereomers will have different physical and chemical properties, including, potentially, different biological activities.
The stereochemical outcome of synthetic routes leading to this compound analogues is therefore of critical importance. The control of both relative and absolute stereochemistry during synthesis is a key challenge and a significant area of research in the chemistry of spirocyclic compounds.
Computational and Spectroscopic Methodologies for Conformational Elucidation
A combination of computational and spectroscopic techniques is essential for a comprehensive understanding of the conformational preferences and stereochemical features of this compound systems.
Computational Methodologies:
Molecular Mechanics (MM): This method is useful for rapidly exploring the potential energy surface of the molecule and identifying low-energy conformers. It is particularly well-suited for large systems and for obtaining initial geometries for higher-level calculations.
Density Functional Theory (DFT) and ab initio methods: These quantum mechanical calculations provide more accurate information on the relative energies of different conformers and the energy barriers between them. rsc.orgnih.gov They can also be used to predict spectroscopic parameters that can be compared with experimental data.
Spectroscopic Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. auremn.org.brnih.govcopernicus.org The measurement of coupling constants (3JHH) can provide information about dihedral angles, while Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between protons, helping to define the three-dimensional structure. Variable temperature NMR studies can also provide insights into the dynamics of conformational exchange. copernicus.org
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups and can sometimes provide information about conformational isomers, as different conformers may exhibit slightly different vibrational frequencies.
X-ray Crystallography: This technique provides unambiguous information about the solid-state conformation of a molecule. nih.govmdpi.com The resulting crystal structure can serve as a benchmark for validating the results of computational studies and for understanding the preferred conformation in the absence of solvent effects.
Table 2: Methodologies for Conformational and Stereochemical Analysis
| Methodology | Type | Information Provided |
| Molecular Mechanics (MM) | Computational | Rapid screening of conformers, initial geometries. |
| Density Functional Theory (DFT) | Computational | Accurate relative energies of conformers, transition state energies. rsc.orgnih.gov |
| Ab initio Methods | Computational | High-accuracy electronic structure calculations, benchmark data. youtube.comnih.gov |
| NMR Spectroscopy | Spectroscopic | Dihedral angles, internuclear distances, conformational dynamics in solution. auremn.org.brnih.govcopernicus.org |
| IR Spectroscopy | Spectroscopic | Functional group identification, detection of conformational isomers. |
| X-ray Crystallography | Spectroscopic | Precise solid-state structure, bond lengths, and angles. nih.govmdpi.com |
Computational Chemistry and Mechanistic Studies of 1 Oxa 4 Azaspiro 5.6 Dodecane Systems
Quantum Mechanics/Molecular Mechanics (QM/MM) Investigations on Related Spirocyclic Compounds
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable for studying reactions and properties of molecules within large systems, such as a protein active site or in solution. usc.edu This approach treats a small, electronically significant region (e.g., the reacting molecule and key catalyst residues) with high-accuracy quantum mechanics, while the surrounding environment (e.g., the rest of the protein, solvent) is handled by computationally less expensive molecular mechanics. usc.edu
In the context of spirocyclic compounds, QM/MM is particularly useful for elucidating enzymatic reactions or the behavior of a ligand in a biological environment. For instance, studies on spiro-acridine derivatives targeting leishmaniasis have employed QM/MM to calculate binding free energies with their target enzyme, cysteine protease B. mdpi.com These calculations often involve setting up the system in a simulation box with a specific force field, like CHARMM27, and a water model such as TIP3P. The QM region is then typically defined to include the ligand and crucial active site residues to accurately model electronic interactions like charge transfer and bond breaking/forming. mdpi.comnih.gov
The choice of QM level is critical and often involves Density Functional Theory (DFT) due to its balance of accuracy and computational cost. usc.edunih.gov By using QM/MM, researchers can achieve a level of detail that is not possible with classical molecular mechanics alone, providing insights into reaction mechanisms and the subtle electronic effects of the surrounding protein matrix on the spirocyclic core. nih.govacs.org
Table 1: QM/MM Investigation Parameters for a Spiro-Acridine Derivative
| Parameter | Description | Reference |
|---|---|---|
| Software | GROMACS with CP2K interface | mdpi.com |
| Force Field | CHARMM27 | mdpi.com |
| Water Model | TIP3P | mdpi.com |
| System Setup | The complex was placed in a 1.0 nm cubic box, neutralized with ions, and equilibrated. | mdpi.com |
| Simulation Protocol | A classical molecular mechanics simulation was followed by QM/MM equilibration. | mdpi.com |
Molecular Dynamics Simulations for Exploring Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape, stability, and intermolecular interactions of molecules over time. For spirocyclic systems, MD simulations provide critical insights into how their unique three-dimensional structure influences their behavior in different environments. mdpi.com
Researchers have used all-atom MD simulations to study a variety of spiro compounds, from potential therapeutics to novel materials. mdpi.comrsc.org In a study of spiroquinoxalinopyrrolidine hybrids as potential anti-cholinesterase agents, MD simulations lasting 100 nanoseconds were used to analyze the stability of the ligand-protein complex. mdpi.comrsc.org Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess conformational stability. rsc.org An RMSD profile that plateaus over time suggests the system has reached a stable thermodynamic state. rsc.org
Furthermore, MD simulations can elucidate the binding mode and energy of a ligand. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is often used to calculate the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. rsc.org These simulations have shown that spiro compounds can form stable interactions with their targets, often involving hydrogen bonds and hydrophobic contacts. rsc.orgacs.org Such studies are crucial for the rational design of new inhibitors, as demonstrated in the development of potent spiro-adamantane inhibitors for drug-resistant influenza virus variants. acs.org
Table 2: Key Metrics from MD Simulations of a Spiro-Ligand Complexed with Acetylcholinesterase (AChE)
| Metric | Free-Standing Protein (AChE) | Protein-Ligand Complex (AChE + 5f) | Significance | Reference |
|---|---|---|---|---|
| Average RMSD | 2.65 ± 0.06 Å | 2.38 ± 0.05 Å | The lower RMSD for the complex indicates that ligand binding confers greater structural stability to the protein. | rsc.org |
| Binding Energy (MM-PBSA) | N/A | -93.5 ± 11.9 kcal/mol | A highly negative binding energy indicates a strong and favorable interaction between the spiro ligand and the enzyme. | rsc.org |
Theoretical Elucidation of Reaction Mechanisms in Spirocyclization and Derivatization Processes
Understanding the mechanisms of reactions that form or modify spirocycles is fundamental for synthetic chemistry. Computational methods, particularly Density Functional Theory (DFT), are frequently used to map out the potential energy surfaces of these complex reactions. rsc.orgnih.govresearchgate.net These studies can reveal the step-by-step pathway of a reaction, identify transition states, and calculate the energy barriers associated with each step. sumitomo-chem.co.jprsc.org
For example, the mechanism of the palladium-catalyzed spirocyclization of acrylamides has been investigated using DFT. rsc.org The study supported a pathway involving oxidative addition, intramolecular carbopalladation, C-H bond activation, and a migratory insertion sequence. rsc.org By calculating the Gibbs free energy for intermediates and transition states, researchers can predict the most likely reaction pathway and explain experimentally observed regioselectivities and product formations. rsc.orgsumitomo-chem.co.jp
Similarly, DFT calculations have been instrumental in revising the proposed biosynthetic pathway of spiroviolene, a spirocyclic natural product. nih.govresearchgate.net The calculations suggested a multistep carbocation cascade that avoids the formation of unstable intermediates, providing a more chemically plausible mechanism that aligns with experimental labeling data. nih.govresearchgate.net These theoretical investigations not only explain existing results but also guide future synthetic efforts by predicting the feasibility of proposed reaction pathways and the stability of target molecules. digitellinc.com
Table 3: Calculated Energy Barriers for a One-Pot Synthesis of Pyrrolidinedione Derivatives
| Reaction Step | Calculated Energy Barrier (kJ/mol) | Significance | Reference |
|---|---|---|---|
| Deprotonated Nitromethane Addition | 21.7 | Low barrier, indicating a facile addition step. | rsc.org |
| Proton Transfer to Nitro Group | 197.8 | High barrier, suggesting this is a rate-limiting step. | rsc.org |
| Oxygen Atom Migration (Nef-type) | 142.4 | A significant but surmountable barrier, assisted by a water molecule. | rsc.org |
Molecular Docking Studies to Investigate Binding Modes with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. medcraveonline.com It is widely applied in drug design to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interactions. medcraveonline.combohrium.com
For spirocyclic compounds, docking studies have been crucial in identifying potential new drug candidates and explaining their biological activity. In a study of spirocyclic inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an enzyme implicated in Alzheimer's disease, docking was used to visualize how the compounds fit into the enzyme's active site. medcraveonline.commedcraveonline.com The results revealed key interactions, such as hydrogen bonds and steric interactions with specific amino acid residues, that are crucial for inhibitory potency. medcraveonline.com
Similarly, docking studies on novel indoline (B122111) spiro derivatives identified their binding mode with Tyrosine Kinase, a target in cancer therapy. bohrium.com Docking scores, which estimate the binding affinity, are used to rank compounds, and the predicted binding poses provide hypotheses that can be tested experimentally. bohrium.commdpi.com These studies often precede more intensive computational methods like MD simulations to validate the stability of the predicted binding poses and refine the understanding of the intermolecular interactions. rsc.org
Table 4: Example of Molecular Docking Results for a Spirocyclic Compound (3d) against Biological Targets
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (6LU7) | -7.4 | Thr25, His41, Cys44, Met49, Gly143, Cys145, His163, His164, Met165, Glu166, Gln189 | Hydrogen Bonds, Hydrophobic Interactions | mdpi.com |
Role of 1 Oxa 4 Azaspiro 5.6 Dodecane As a Versatile Scaffold in Chemical Research
Design Principles for Incorporating the 1-Oxa-4-azaspiro[5.6]dodecane Motif into Advanced Chemical Building Blocks
The incorporation of the this compound motif into more complex molecules is guided by several key design principles aimed at optimizing the resulting compounds' drug-like properties. A primary strategy involves leveraging the scaffold's inherent three-dimensionality. This structural rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Synthetic strategies often focus on the functionalization of the nitrogen atom within the azaspirocycle. This nitrogen provides a convenient handle for introducing a wide range of substituents, allowing for the exploration of chemical space and the fine-tuning of physicochemical properties such as solubility and lipophilicity. For instance, the nitrogen can be acylated, alkylated, or used in reductive amination reactions to attach various side chains. nih.gov
Another important design consideration is the potential for the scaffold to act as a bioisostere for other common cyclic systems, such as piperidine (B6355638) or piperazine. researchgate.net By replacing these more traditional rings with the this compound motif, medicinal chemists can create novel chemical entities with potentially improved pharmacological profiles, such as enhanced target engagement or better metabolic stability. researchgate.net The spirocyclic nature of the scaffold introduces a well-defined three-dimensional arrangement of substituents, which can be crucial for precise interactions with the binding sites of proteins. mmu.ac.uk
Exploration of Scaffold Diversity and Generation of Structural Analogues
The generation of structural analogues of this compound is a key strategy for exploring its potential in drug discovery. A common approach involves the synthesis of a library of derivatives by modifying the core scaffold. This can be achieved through various synthetic transformations.
One method for creating diversity is to vary the substituents on the nitrogen atom of the azaspirocycle. This can be accomplished by reacting the parent this compound with a variety of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates. For example, in the synthesis of indolyl Mannich bases, the this compound moiety was introduced by reacting it with formaldehyde (B43269) and a substituted indole (B1671886). nih.gov
Furthermore, the core spirocyclic structure itself can be modified. This includes altering the ring sizes or introducing additional heteroatoms. For instance, related azaspirocycles like 1,5-dioxa-9-azaspiro[5.5]undecane and 1-oxa-5-thia-9-azaspiro[5.6]dodecane have been synthesized and evaluated. nih.gov The synthesis of these analogues often starts from cyclic ketones, such as azepan-4-one (B24970), which are reacted with appropriate diols, dithiols, or mercaptoalkanols. nih.gov
The exploration of scaffold diversity extends to the creation of compounds with different stereochemistry. The spirocyclic nature of this compound means that it can exist as different stereoisomers, and the synthesis and biological evaluation of individual isomers can provide valuable insights into the stereochemical requirements for target binding.
A summary of related azaspirocycles and their synthetic precursors is presented in the table below.
| Azaspirocycle | Precursor |
| 1,4-dioxa-8-azaspiro[4.5]decane | piperidin-4-one |
| 1-oxa-4-thia-8-azaspiro[4.5]decane | piperidin-4-one |
| 1,5-dioxa-9-azaspiro[5.5]undecane | piperidin-4-one |
| 1-oxa-4-thia-8-azaspiro[4.6]undecane | azepan-4-one |
| 1-oxa-5-thia-9-azaspiro[5.6]dodecane | azepan-4-one |
Elucidation of Mechanistic Interactions of this compound Scaffolds with Biological Targets: In Vitro Mechanistic Investigations
In vitro studies are crucial for understanding how derivatives of this compound interact with their biological targets. These investigations can reveal the mechanism of action and provide insights for further optimization.
One area of research has focused on the anti-mycobacterial activity of indolyl Mannich bases incorporating azaspiroketal moieties, including structures related to this compound. nih.gov In these studies, it was found that these compounds can perturb the cell membranes of mycobacteria. nih.gov Mechanistic investigations using model phospholipid vesicles and bacterial cells demonstrated that these molecules can permeabilize the cell envelope. nih.gov
Interestingly, while these compounds disrupt the membrane, their activity does not always appear to be directly linked to membrane depolarization. nih.gov This suggests a more complex mechanism of action that may involve interactions with specific membrane components or other cellular targets within the cell envelope. nih.gov The low frequency of spontaneous resistance mutations to some of these compounds suggests that they may have multiple targets or a novel mechanism of action that is less prone to the development of resistance. nih.gov
The spirocyclic motif is thought to be a key contributor to the observed biological activity, enhancing the potency of the compounds. nih.gov This highlights the importance of the three-dimensional structure of the this compound scaffold in mediating interactions with biological systems.
Structural Determinants of Ligand-Target Recognition in this compound Derivatives
The specific structural features of this compound derivatives play a critical role in their recognition by and binding to biological targets. The three-dimensional arrangement of atoms and functional groups, dictated by the rigid spirocyclic core, is a key determinant of ligand-target interactions.
The nitrogen atom in the azaspirocycle is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with the target protein. The substituents attached to this nitrogen can be designed to occupy specific pockets within the binding site, thereby increasing affinity and selectivity. For example, in the case of anti-mycobacterial agents, the nature of the side chain attached to the azaspiroketal moiety was found to significantly influence the activity of the compounds. nih.gov
Structure-activity relationship (SAR) studies are essential for identifying the key structural determinants of ligand-target recognition. By systematically modifying different parts of the molecule and evaluating the effect on biological activity, researchers can build a model of how the compound binds to its target. This information is then used to design new derivatives with improved potency and selectivity. nih.gov
The table below summarizes the key structural features of this compound and their potential roles in ligand-target interactions.
| Structural Feature | Potential Role in Ligand-Target Recognition |
| Spirocyclic Core | Provides a rigid, three-dimensional framework, reducing conformational flexibility and potentially increasing binding affinity. |
| Nitrogen Atom | Can act as a hydrogen bond acceptor or be protonated to form ionic interactions. Serves as a point for substitution to explore chemical space. nih.gov |
| Oxygen Atom | Can act as a hydrogen bond acceptor, contributing to binding affinity. |
| Ring Conformation | The specific chair/boat-like conformations of the rings influence the spatial orientation of substituents. |
| Substituents | Can be designed to fit into specific pockets of the target protein, enhancing selectivity and potency. |
Advanced Characterization Techniques for 1 Oxa 4 Azaspiro 5.6 Dodecane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Oxa-4-azaspiro[5.6]dodecane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, atom connectivity, and chemical environment of the nuclei.
In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the protons on the morpholine (B109124) and cycloheptane (B1346806) rings. Protons adjacent to the oxygen atom in the morpholine ring would appear at a characteristic downfield shift, typically in the range of 3.6–3.8 ppm. Protons adjacent to the nitrogen atom would also be shifted downfield, usually around 2.5–2.8 ppm. The protons of the cycloheptane ring would present as a series of complex multiplets in the upfield region, generally between 1.4 and 1.8 ppm. The integration of these signals helps confirm the number of protons in each specific environment.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spiro carbon, being a quaternary carbon linked to both oxygen and nitrogen via adjacent atoms, would have a unique chemical shift. Carbons directly bonded to the heteroatoms (C-O and C-N) would appear in the downfield region of the aliphatic spectrum. For instance, in related azaspiroketals, carbons adjacent to oxygen in a five-membered ring appear around 70-75 ppm, while those adjacent to nitrogen are found further upfield. thieme-connect.com
The purity of a sample can also be readily assessed by NMR. The presence of extraneous peaks in the spectrum can indicate impurities, and their integration relative to the signals of the main compound allows for quantification. For derivatives, such as N-substituted analogues, the appearance of new, characteristic signals confirms successful functionalization. For example, the synthesis of N-benzyl derivatives of similar azaspiro compounds shows characteristic aromatic proton signals between 7.22-7.38 ppm in the ¹H NMR spectrum. thieme-connect.com
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -CH₂-O- (Morpholine ring) | ~3.6 - 3.8 | ~67 - 72 |
| -CH₂-N- (Morpholine ring) | ~2.6 - 2.9 | ~45 - 50 |
| Spiro Carbon (C5) | - | ~70 - 80 |
| -CH₂- (Cycloheptane ring) | ~1.4 - 1.8 | ~22 - 36 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a critical technique used to determine the molecular weight of this compound and to confirm its elemental composition. The parent compound has a molecular formula of C₁₀H₁₉NO and a monoisotopic mass of 169.1467 g/mol . americanelements.comsigmaaldrich.com In a typical electron ionization (EI) or chemical ionization (CI) mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 169 or 170, respectively.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unequivocal confirmation of the molecular formula. For example, in the characterization of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, HRMS was used to verify the elemental composition by matching the experimentally found mass with the calculated mass to four decimal places. nih.gov For this compound, an HRMS measurement would be expected to yield a value extremely close to the calculated mass of its protonated form (C₁₀H₂₀NO⁺), which is 170.1545. This level of accuracy distinguishes it from other potential compounds with the same nominal mass but different elemental formulas. The characterization of various spirocyclic compounds consistently relies on HRMS to validate their proposed structures. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. For compounds like this compound, this technique can provide precise data on bond lengths, bond angles, and the conformation of the fused ring system. smolecule.com
In studies of related spirocyclic systems, single-crystal X-ray diffraction has been used to confirm the spiro nature of the molecule and to analyze the geometry of the heterocyclic ring. researchgate.netrsc.org For this compound, a crystal structure would confirm the chair conformation of the morpholine ring and the specific twist-chair or twist-boat conformation of the seven-membered cycloheptane ring.
Furthermore, if a chiral derivative of this compound is synthesized, X-ray crystallography can be used to determine its absolute configuration. This is crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. The technique provides an unambiguous assignment of the stereochemistry at chiral centers, which is often not possible with other spectroscopic methods alone. smolecule.com
Chromatographic Methods for Purification and Analytical Characterization
Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its purity. rsc.org
Column Chromatography is a standard purification method. For moderately polar compounds like this azaspiroketal, silica (B1680970) gel is a common stationary phase. A solvent system, or eluent, of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is used to separate the desired product from unreacted starting materials and by-products. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for compounds intended for biological screening. sigmaaldrich.com
Gas Chromatography (GC) can also be used for the analysis of volatile and thermally stable compounds like the parent this compound. Coupled with a mass spectrometer (GC-MS), it can simultaneously separate and identify components of a mixture.
| Method | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |
| HPLC (Reversed-Phase) | C18 (Octadecyl-silica) | Acetonitrile/Water | Purity Assessment |
| GC-MS | Capillary column (e.g., DB-5) | Helium (Carrier Gas) | Separation & Purity/Identity Confirmation |
Future Research Directions and Emerging Trends in 1 Oxa 4 Azaspiro 5.6 Dodecane Chemistry
Development of Novel and Sustainable Synthetic Routes for Diverse 1-Oxa-4-azaspiro[5.6]dodecane Architectures
The synthesis of spiro-heterocycles like this compound is an active area of research, with a growing emphasis on the development of sustainable and efficient methods. Traditional synthetic approaches often require multiple steps and harsh reaction conditions. Future research is poised to focus on greener alternatives that offer high atom economy, reduced waste, and the use of renewable resources.
Modern synthetic strategies that hold promise for the construction of diverse this compound architectures include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly efficient for building molecular complexity. Microwave-assisted MCRs, in particular, have emerged as a powerful tool for the rapid and efficient synthesis of spiro heterocycles. molport.com
Catalytic Approaches: The use of transition metal catalysts and organocatalysts is expected to play a pivotal role in the stereoselective synthesis of this compound derivatives. For instance, cooperative catalysis involving metals like palladium and copper has been successfully employed in the synthesis of complex spirocyclic systems. smolecule.com N-Heterocyclic carbenes (NHCs) have also shown great potential as organocatalysts in the synthesis of spiroheterocycles. sigmaaldrich.com
Green Chemistry Methodologies: The adoption of green solvents like water, solvent-free reaction conditions, and the use of biocatalysis are becoming increasingly important. Nanocatalysts are also gaining attention due to their high surface area, selectivity, and potential for recyclability, offering a sustainable route to N-heterocycles.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted MCRs | Rapid heating, increased reaction rates, often higher yields. molport.com | Efficient one-pot synthesis of complex derivatives, reduced reaction times. |
| Organocatalysis (e.g., NHCs) | Metal-free, often highly stereoselective. sigmaaldrich.com | Access to chiral, enantiomerically pure this compound analogues. |
| Nanocatalysis | High surface area, recyclability, mild reaction conditions. | Sustainable and cost-effective production with high yields. |
| Biocatalysis | High selectivity, environmentally benign conditions. | "Green" synthesis of specific stereoisomers. |
Exploration of Unconventional Reactivity and Catalysis in Spirocyclic Systems
The distinct three-dimensional structure of this compound can give rise to unconventional reactivity and catalytic properties. The fixed spatial orientation of the oxa and aza functionalities can influence the stereochemical outcome of reactions and provide unique binding interactions.
Future research in this area will likely focus on:
Asymmetric Catalysis: Chiral derivatives of this compound could serve as novel ligands or organocatalysts for asymmetric transformations. The spirocyclic framework can create a well-defined chiral environment around a catalytic center, leading to high enantioselectivity in reactions such as aldol (B89426) condensations or Michael additions. The development of spiro-oxindole amine organocatalysts highlights the potential of such systems.
Conformationally-Driven Reactivity: The rigid nature of the spirocyclic system can be exploited to control the conformation of reactive intermediates, thereby directing the stereochemical course of reactions. This can be particularly useful in complex cascade reactions where multiple stereocenters are formed in a single operation.
Host-Guest Chemistry: The unique shape and electronic properties of this compound and its derivatives could be utilized in the design of host molecules for the recognition and binding of specific guest ions or molecules.
Advanced Computational Modeling for Predictive Design of this compound Analogues with Tunable Properties
Computational chemistry is an increasingly powerful tool for the rational design of molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis and testing. For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential applications.
Key areas for future computational research include:
Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, helping to predict the feasibility and outcome of novel synthetic routes. This can guide the development of more efficient and selective syntheses of this compound derivatives.
Structure-Property Relationships: Computational methods can be employed to systematically study how modifications to the this compound scaffold affect its physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. This is crucial for designing analogues with properties tailored for specific applications, for example, in drug discovery or materials science.
Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound analogues within the active site of a biological target. Molecular dynamics simulations can further explore the stability of these interactions over time.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Understanding of reactivity, prediction of spectroscopic properties. |
| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets for drug discovery. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Assessment of binding stability and exploration of conformational space. |
Integration of this compound Scaffolds into Complex Hybrid Molecular Architectures
The unique structural and functional properties of the this compound scaffold make it an attractive building block for the construction of more complex molecular architectures with novel functions.
Emerging trends in this area include:
Hybrid Molecules for Drug Discovery: The this compound moiety can be incorporated into hybrid molecules that combine its spirocyclic core with other pharmacophoric fragments. This strategy aims to create new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic properties. The development of spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one (B31196) fragments illustrates this approach.
Functional Materials: Spirocyclic compounds are of significant interest in materials science, particularly in the field of organic electronics. The rigid, non-planar structure of spiro compounds can prevent intermolecular aggregation and improve the morphological stability of thin films, which is advantageous for devices like Organic Light-Emitting Diodes (OLEDs). The integration of this compound into conjugated polymer backbones or as a core for dendritic structures could lead to new materials with tailored optoelectronic properties.
Supramolecular Assemblies: The ability of the nitrogen and oxygen atoms in the this compound scaffold to participate in hydrogen bonding and other non-covalent interactions can be exploited to direct the self-assembly of complex supramolecular structures. These assemblies could find applications in areas such as sensing, catalysis, and drug delivery.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 1-Oxa-4-azaspiro[5.6]dodecane, and how can intermediates be characterized?
- Methodology : Synthesis typically involves multi-step reactions starting from commercially available precursors, such as heterocyclic amines or oxygen-containing building blocks. Key steps include cyclization and spiro-ring formation via nucleophilic substitution or ring-closing metathesis.
- Characterization : Use NMR (¹H/¹³C) to confirm spirocyclic geometry, mass spectrometry for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For intermediates, FT-IR and HPLC can monitor reaction progress .
Q. How can researchers design experiments to assess the stability of this compound under varying conditions?
- Experimental Design : Employ accelerated stability studies under controlled temperature (e.g., 40°C/75% RH), pH variations (acidic/alkaline), and light exposure. Monitor degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius plots). Include control groups with inert atmospheres to isolate oxidative pathways .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar spirocyclic compounds?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for precise mass differentiation and 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. Chromatographic separation using polar-modified C18 columns (e.g., Chromolith®) enhances resolution of isomers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives with enhanced bioactivity?
- Approach : Use density functional theory (DFT) to predict reaction pathways and transition states. Molecular docking (e.g., AutoDock Vina) identifies substituents improving binding affinity to target proteins (e.g., enzyme active sites). Validate predictions with parallel synthesis and SAR analysis .
Q. What strategies resolve contradictions in pharmacological data for this compound analogs?
- Methodology : Conduct comparative studies using standardized assays (e.g., IC₅₀ determination across multiple cell lines). Apply multivariate statistical analysis to account for variables like solvent polarity or membrane permeability. Replicate conflicting results in independent labs to isolate methodological artifacts .
Q. How can factorial design improve yield in large-scale synthesis of this compound?
- Experimental Design : Implement a 2³ factorial design varying temperature, catalyst loading, and solvent polarity. Analyze interactions using ANOVA to identify dominant factors. Response surface methodology (RSM) refines optimal conditions, reducing side reactions (e.g., ring-opening) .
Q. What mechanistic insights explain the pesticidal activity of this compound derivatives?
- Approach : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track metabolic pathways in target organisms. Inhibitor studies with cytochrome P450 enzymes clarify detoxification mechanisms. Cryo-EM or crystallography reveals structural interactions with neuronal ion channels .
Q. How can AI-driven tools predict novel applications of this compound in material science?
- Methodology : Train machine learning models on spirocyclic compound databases to predict properties like thermal stability or polymer compatibility. Validate with COMSOL Multiphysics simulations for stress-strain behavior in composite materials .
Methodological Considerations
- Data Validation : Cross-reference spectral data with published libraries (e.g., PubChem, SciFinder) to avoid misassignment. For chiral centers, use chiral HPLC or circular dichroism .
- Ethical Compliance : Ensure synthetic protocols adhere to green chemistry principles (e.g., atom economy, solvent recycling) to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
